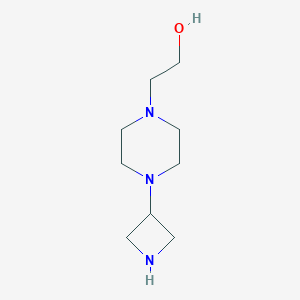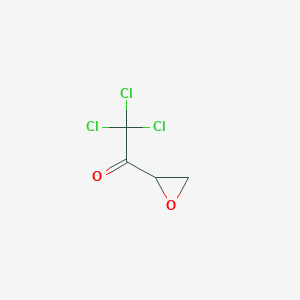
2,2,2-Trichloro-1-oxiranyl-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-1-oxiranyl-ethanone is a chemical compound with the molecular formula C4H3Cl3O2 It is known for its unique structure, which includes a trichloromethyl group and an oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-oxiranyl-ethanone can be achieved through several methods. One common approach involves the reaction of trichloroacetyl chloride with an epoxide under basic conditions. The reaction typically proceeds as follows:
Reactants: Trichloroacetyl chloride and an epoxide.
Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.
Procedure: The trichloroacetyl chloride is added to a solution of the epoxide in an appropriate solvent, and the mixture is stirred at a controlled temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
2,2,2-Trichloro-1-oxiranyl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives.
科学的研究の応用
2,2,2-Trichloro-1-oxiranyl-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 2,2,2-Trichloro-1-oxiranyl-ethanone exerts its effects involves its reactive functional groups. The trichloromethyl group and oxirane ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets such as enzymes, proteins, and nucleic acids, influencing biological processes and pathways.
類似化合物との比較
Similar Compounds
2,2,2-Trichloroethanol: Similar in structure but lacks the oxirane ring.
2,2,2-Trichloroacetaldehyde: Contains a trichloromethyl group but has an aldehyde functional group instead of an oxirane ring.
2,2,2-Trichloroacetic acid: Features a trichloromethyl group and a carboxylic acid functional group.
Uniqueness
2,2,2-Trichloro-1-oxiranyl-ethanone is unique due to the presence of both a trichloromethyl group and an oxirane ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
60565-60-8 |
|---|---|
分子式 |
C4H3Cl3O2 |
分子量 |
189.42 g/mol |
IUPAC名 |
2,2,2-trichloro-1-(oxiran-2-yl)ethanone |
InChI |
InChI=1S/C4H3Cl3O2/c5-4(6,7)3(8)2-1-9-2/h2H,1H2 |
InChIキー |
VJGAWNOGMVQBMS-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)C(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


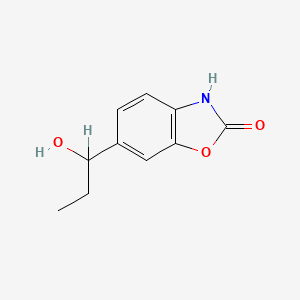

![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)

![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)

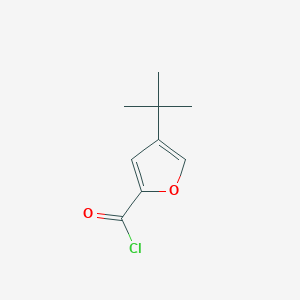
![6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid](/img/structure/B13935310.png)
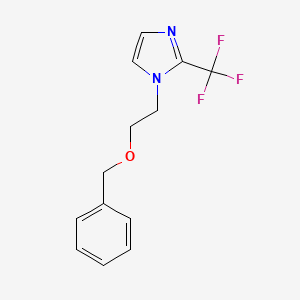
![({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene](/img/structure/B13935315.png)
![2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)
